molecular formula C15H14F3N3O B4118737 N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea

N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea

Cat. No. B4118737
M. Wt: 309.29 g/mol
InChI Key: PGOPCZHAYZARHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, also known as TPEN, is a chemical compound that has been widely used in scientific research. TPEN belongs to the family of metal chelators and is known for its ability to selectively bind to zinc ions.

Mechanism of Action

N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea selectively binds to zinc ions with high affinity, forming a stable complex that prevents zinc from interacting with its biological targets. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to effectively chelate zinc ions in vitro and in vivo. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to induce apoptosis in cells by depleting intracellular zinc levels.
Biochemical and Physiological Effects
N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have various biochemical and physiological effects. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to induce oxidative stress and DNA damage in cells by depleting intracellular zinc levels. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to inhibit the activity of zinc-dependent enzymes, such as matrix metalloproteinases and carbonic anhydrases. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to modulate the activity of ion channels and receptors, such as NMDA receptors and GABA receptors.

Advantages and Limitations for Lab Experiments

N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for lab experiments. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea is a highly specific and potent zinc chelator, allowing for precise manipulation of intracellular zinc levels. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea is also cell-permeable and can be used in a variety of cell types and organisms. However, N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has some limitations for lab experiments. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea can induce cytotoxicity at high concentrations, limiting its use in some experiments. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea can also chelate other metal ions, such as copper and iron, at high concentrations, which can interfere with the interpretation of experimental results.

Future Directions

N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has many potential future directions for scientific research. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea can be used to study the role of zinc in various biological processes, such as neurodegeneration, cancer, and immune function. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea can also be used to investigate the effects of zinc deficiency and excess in cells and organisms. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea can be used in combination with other compounds to investigate their synergistic effects on biological processes. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea can also be modified to improve its specificity and potency for zinc ions.

Scientific Research Applications

N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been extensively used in scientific research due to its ability to selectively bind to zinc ions. Zinc is an essential element that plays a crucial role in many biological processes, including gene expression, enzyme activity, and cell signaling. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has been used to study the role of zinc in various biological processes, including neurodegeneration, cancer, and immune function. N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been used to investigate the effects of zinc deficiency and excess in cells and organisms.

properties

IUPAC Name

1-(1-pyridin-4-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c1-10(11-6-8-19-9-7-11)20-14(22)21-13-5-3-2-4-12(13)15(16,17)18/h2-10H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOPCZHAYZARHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Pyridin-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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